5H-[1,2,4]Triazolo[5,1-a]isoindole
Description
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5H-[1,2,4]triazolo[5,1-a]isoindole |
InChI |
InChI=1S/C9H7N3/c1-2-4-8-7(3-1)5-12-9(8)10-6-11-12/h1-4,6H,5H2 |
InChI Key |
BDPWUMBKBYJWLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC=NN31 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
The applications of 5H-[1,2,4]Triazolo[5,1-a]isoindole can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and cell cycle arrest at the G2/M phase .
- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Some derivatives have demonstrated effectiveness against bacterial and fungal strains, indicating its utility in developing new antibiotics .
Material Science
- Fluorescent Materials : The incorporation of the triazoloisoindole structure into polymer matrices has led to the development of novel fluorescent materials. These materials exhibit solvatochromism and are being explored for applications in sensors and imaging technologies .
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of this compound derivatives make them suitable candidates for use in OLEDs due to their ability to emit light efficiently when subjected to electrical stimulation .
Synthesis and Catalysis
- Building Blocks for Synthesis : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in organic synthesis .
- Catalytic Applications : Certain derivatives have been employed as catalysts in organic reactions, enhancing reaction rates and selectivity in synthetic pathways .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a series of this compound derivatives against several human cancer cell lines. The results indicated that compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cells. Mechanistic studies revealed that these compounds triggered apoptosis via caspase activation and mitochondrial membrane potential disruption .
Case Study 2: Fluorescent Properties
Another investigation focused on the photophysical properties of triazoloisoindole derivatives in solution. The study highlighted that certain compounds displayed strong fluorescence with significant solvatochromic behavior. This property was attributed to the structural rigidity imparted by the fused triazole ring, making these compounds ideal candidates for sensor applications .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Applications |
|---|---|---|
| 1H-[1,2,4]Triazolo[3,4-a]isoquinoline | Structure | Anticancer agents |
| 1H-[1,2,4]Triazolo[4,3-a]pyrazine | Structure | Fluorescent materials |
| 5-amino-[1,2,3]triazolo[5,1-a]isoquinoline | Structure | Catalysts in organic synthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Toxicological Profiles
Substituents dramatically alter bioactivity and toxicity. Below is a comparative analysis of select derivatives:
Table 2: Bioactivity and Toxicity of Triazolo-Isoindole Derivatives
Key Findings :
- Chlorophenyl derivatives exhibit higher reproductive toxicity than phenyl analogs, likely due to enhanced electrophilicity from the chlorine substituent .
- Methoxyphenyl derivatives show potent abortifacient effects in primates but low acute toxicity in mice, suggesting species-specific tolerability .
- Anti-inflammatory activity is prominent in isoquinoline-fused triazoles, attributed to sulfhydryl group interactions .
Physicochemical Properties
Substituents also impact solubility and stability:
- Stability: Methylthio groups in benzo[de]triazolo-isoquinolines are susceptible to oxidation, forming sulfonyl derivatives that may alter bioactivity .
Preparation Methods
Mechanistic Overview
This approach typically starts with alkyne-azide precursors. Copper(I) catalysts facilitate the [3+2] cycloaddition between alkynes and sodium azide, forming the triazole ring. Subsequent cyclization with isoindole precursors yields the fused bicyclic structure.
Procedure and Conditions
-
Precursor Synthesis : Alkyne-azide intermediates are generated via bromination or azidation of aromatic aldehydes.
-
Cycloaddition : Copper(I) catalysts (e.g., CuI) in DMF at elevated temperatures (120–150°C) drive the cycloaddition.
-
Cyclization : Intramolecular coupling under basic or acidic conditions forms the isoindole moiety.
Sodium Azide-Mediated Cyclization
This method leverages sodium azide as a nucleophile to induce cyclization, avoiding metal catalysts.
Mechanistic Pathway
The reaction involves nucleophilic substitution followed by ring closure. Azide ions attack electrophilic carbons, forming intermediates that undergo intramolecular cyclization to form the triazole-isoindole fusion.
Stepwise Protocol
-
Substrate Preparation : Benzaldehyde derivatives with brominated or chlorinated substituents are synthesized.
-
Azide Addition : Sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) reacts with substrates at 25–60°C.
-
Cyclization : Acidic or basic conditions promote ring closure, yielding the triazoloisoindole core.
Case Study
In a general procedure for fused triazoles, sodium azide in DMF at 25°C yielded intermediates, which were purified via column chromatography. This method is scalable but may require optimization for sterically hindered substrates.
Intramolecular Electrocyclization of Triazolium Ylides
This method exploits electrocyclic reactions to form the bicyclic system.
Reaction Mechanism
Triazolium ylides, generated from 1,2,4-triazolium salts, undergo electrocyclic ring closure. Piperidine or other amines facilitate deprotonation and elimination of nitrous acid (HNO₂), driving cyclization.
Key Steps
-
Ylide Formation : Reaction of 1,2,4-triazolium salts with benzoyl chloride derivatives produces ylides.
-
Electrocyclization : Treatment with piperidine induces ring closure, forming the triazoloisoindole skeleton.
-
Purification : Products are isolated via recrystallization or chromatography.
Research Findings
A study by Academia.edu researchers demonstrated this method’s applicability to synthesize triazolo[5,1-a]isoindoles, highlighting its utility in accessing diverse substituents.
Domino Reactions with Arylglyoxals
Though less direct, domino reactions offer a one-pot strategy for complex heterocycles.
Reaction Pathway
Arylglyoxals react with pyrazol-5-amines to form intermediates that undergo sequential condensation, Michael addition, and cyclization. While primarily used for pyrazolo-fused systems, analogous pathways could inspire triazoloisoindole synthesis.
Limitations and Applications
This method is more suited for pyrazolo derivatives but underscores the potential of multicomponent reactions in heterocycle synthesis.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Challenges |
|---|---|---|---|---|---|
| Copper-Catalyzed Cycloaddition | CuI, DMF, Sodium Azide | 120–150°C, 12–24 hr | 70–93% | High efficiency, diverse substrates | Catalyst cost, side reactions |
| Sodium Azide-Mediated | NaN₃, DMF, Acid/Base | 25–60°C, 6–24 hr | 50–80% | Scalable, no metal catalysts | Moderate yields, purification steps |
| Electrocyclization | Piperidine, HNO₂ elim. | RT, 1–2 hr | 60–85% | Rapid cyclization, few steps | Limited substrate scope |
Q & A
Q. How can researchers design multi-step syntheses to avoid intermediate degradation in triazolo-isoindole systems?
- Methodology : Use in situ quenching (e.g., rapid cooling to 0°C post-reflux) and inert atmospheres (N₂/Ar) to stabilize reactive intermediates. Process analytical technology (PAT) tools like inline UV-Vis probes monitor degradation in real time. Accelerated stability studies (e.g., 40°C/75% RH) identify degradation-prone steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
